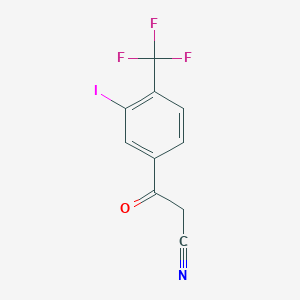

3-Iodo-4-(trifluoromethyl)benzoylacetonitrile

説明

特性

分子式 |

C10H5F3INO |

|---|---|

分子量 |

339.05 g/mol |

IUPAC名 |

3-[3-iodo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |

InChI |

InChI=1S/C10H5F3INO/c11-10(12,13)7-2-1-6(5-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |

InChIキー |

NIJSQXAHJWBEOK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C(=O)CC#N)I)C(F)(F)F |

製品の起源 |

United States |

準備方法

Halogenation and Iodination of Trifluoromethyl-Substituted Aromatics

A common approach to prepare iodinated trifluoromethyl aromatics involves halogenation of trifluoromethylbenzene derivatives under mild, transition-metal-free conditions. For example, the synthesis of 4-iodophenyl trifluoromethanesulfonate, a related iodinated trifluoromethyl aromatic intermediate, has been achieved by reacting trimethylsilylphenyl trifluoromethanesulfonate with sodium iodide in acetonitrile at room temperature, yielding the iodinated product in high yield (92-96%) after purification by silica gel chromatography.

This method uses mild conditions and avoids heavy metals, which is advantageous for sensitive functional groups like nitriles.

Grignard Reaction Route for Trifluoromethyl Acetophenone Derivatives

A patented process for preparing trifluoromethyl acetophenone derivatives, which are precursors to benzoylacetonitriles, involves:

- Reacting an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard reagent.

- Reacting this Grignard reagent with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to yield trifluoromethyl acetophenone isomers.

- Subsequent conversion to oximes and further transformations to benzoylacetonitrile derivatives.

This process achieves high purity and yield with fewer steps and reduced impurities compared to traditional nitration and reduction routes.

For the introduction of the nitrile group, nucleophilic aromatic substitution using cuprous cyanide on halogenated trifluoromethylbenzenes is effective. For example, 3-fluoro-4-(trifluoromethyl)benzonitrile was prepared by refluxing 3-fluoro-4-methyl bromobenzotrifluoride with cuprous cyanide in DMF under nitrogen atmosphere, yielding the nitrile product with 54% yield and 98.2% purity after purification.

This method can be adapted for iodinated trifluoromethylbenzenes to introduce the nitrile group at the desired position.

- The iodination under mild conditions using sodium iodide and trimethylsilylphenyl trifluoromethanesulfonate provides a high yield and selectivity, confirmed by NMR characterization.

- The Grignard-based synthesis route reduces the number of reaction steps and minimizes unwanted isomers, improving overall efficiency and environmental impact compared to classical nitration and reduction methods.

- Cyanation using cuprous cyanide is a reliable method for introducing the nitrile group, though yields may be moderate and require careful purification.

- Combining these methods allows for the stepwise construction of 3-iodo-4-(trifluoromethyl)benzoylacetonitrile with high purity and yield.

化学反応の分析

3-Iodo-4-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.

Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form substituted alkynes.

科学的研究の応用

3-Iodo-4-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:

作用機序

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in lithium-ion batteries, it forms a stable and dense cathode-electrolyte interface film, preventing the continuous oxidative decomposition of the electrolyte and enhancing the battery’s cycling and overcharge resistance . This mechanism highlights its role in improving the performance and safety of high-voltage lithium-ion batteries.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile with three analogs:

Reactivity and Electronic Effects

- Iodine vs. Simpler Halogens : The iodine substituent in this compound enhances its susceptibility to nucleophilic aromatic substitution compared to chloro or bromo analogs, though steric bulk may limit reaction rates .

- Trifluoromethyl Group: The -CF₃ group deactivates the aromatic ring, directing electrophilic attacks to the ortho and para positions relative to itself. This contrasts with electron-donating groups in non-fluorinated analogs .

- Nitrile Functionality: The nitrile group increases solubility in polar solvents (e.g., DMF, acetonitrile) compared to non-nitrile analogs like 1-Iodo-3-(trifluoromethyl)benzene, which is more lipophilic .

Research Findings and Trends

- Thermal Stability : Trifluoromethyl and nitrile groups collectively enhance thermal stability, as evidenced by TGA data for related compounds (decomposition >250°C) .

- Biological Activity: Fluorinated nitriles exhibit improved bioavailability compared to non-fluorinated analogs, with iodine further enabling radio-labeling for imaging studies .

生物活性

3-Iodo-4-(trifluoromethyl)benzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Molecular Structure and Composition

- Molecular Formula : C10H6F3IN2

- Molecular Weight : 324.07 g/mol

- IUPAC Name : this compound

The compound features a benzoylacetonitrile moiety with a trifluoromethyl and iodo substituent, which significantly influences its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can significantly reduce the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, it was effective against breast cancer and leukemia cell lines, showing IC50 values in the low micromolar range .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Activity : Preliminary studies suggest antifungal activity against common pathogens such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to the control group, with histological analysis revealing increased apoptosis in tumor tissues. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

A study assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Comparative Analysis

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | 5-10 | Various cancer cell lines | Anticancer |

| Benzamide derivatives | 20-50 | Specific kinases | Anticancer |

| Standard antibiotics | Varies | Bacterial cell walls | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。